molecular formula C29H28N4O6 B2608347 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899910-53-3

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Número de catálogo: B2608347
Número CAS: 899910-53-3
Peso molecular: 528.565
Clave InChI: DJBALZVPZLYVSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a structurally complex molecule featuring a quinazolin-2,4-dione core, a 1,3-benzodioxole moiety, and a butanamide linker. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The 1,3-benzodioxole group, a methylenedioxy-substituted aromatic ring, is frequently employed in medicinal chemistry to enhance metabolic stability and bioavailability . Characterization techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry are critical for confirming its structure, as demonstrated in related compounds .

Propiedades

Número CAS

899910-53-3

Fórmula molecular

C29H28N4O6

Peso molecular

528.565

Nombre IUPAC

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C29H28N4O6/c1-19-8-11-21(12-9-19)31-27(35)17-33-23-6-3-2-5-22(23)28(36)32(29(33)37)14-4-7-26(34)30-16-20-10-13-24-25(15-20)39-18-38-24/h2-3,5-6,8-13,15H,4,7,14,16-18H2,1H3,(H,30,34)(H,31,35)

Clave InChI

DJBALZVPZLYVSY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a quinazoline derivative. Its molecular formula is C29H28N4O6C_{29}H_{28}N_{4}O_{6} with a molecular weight of 528.56 g/mol. The presence of these functional groups suggests that it may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. It is hypothesized to act as an inhibitor of specific enzymes involved in cancer progression and inflammation. The dual functionality of the benzodioxole and quinazoline structures allows for diverse interactions with biological macromolecules.

Anticancer Activity

Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have also suggested that N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide possesses antimicrobial properties against certain bacterial strains. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

StudyFindings
In vitro study on cancer cell lines Induced apoptosis in breast and prostate cancer cells through caspase activation.
Inflammation model in macrophages Reduced levels of TNF-alpha and IL-6 upon treatment with the compound.
Antimicrobial susceptibility testing Effective against Staphylococcus aureus and Escherichia coli at specific concentrations.

Comparación Con Compuestos Similares

Quinazolin-2,4-dione Derivatives

The quinazolin-2,4-dione core is shared with compounds like 4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide (). This derivative exhibits a thiazolidinedione substituent instead of the 1,3-benzodioxole group, which may influence electronic properties and target selectivity.

1,3-Benzodioxole-Containing Compounds

Verminoside () and other phenylpropanoid derivatives incorporate the 1,3-benzodioxole group but lack the quinazolinone core. These compounds often exhibit antioxidant properties, highlighting the role of the benzodioxole moiety in radical scavenging .

Isoxazole and Oxadiazole Derivatives

Compounds like N-benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide () and 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () feature heterocyclic systems (isoxazole, oxadiazole) instead of quinazolinone. These structures are associated with diverse bioactivities, including antimicrobial and kinase inhibitory effects, but may differ in binding affinity due to electronic and steric variations .

Bioactivity and Target Profiling

Molecular networking () and hierarchical clustering () reveal that structural similarity correlates with bioactivity. For example:

  • Cosine scores >0.8 in MS/MS fragmentation indicate close structural relationships, suggesting the target compound may share bioactivity with other quinazolinones or benzodioxoles .
  • Tanimoto and Dice indexes () quantify chemical similarity, with values >0.65 implying shared pharmacological targets, such as kinases or oxidoreductases .

Spectral and Computational Comparisons

Table 1: Key Comparisons with Structural Analogues

Compound Name Core Structure Key Substituents Molecular Weight (Da) Reported Bioactivity Source
Target Compound Quinazolin-2,4-dione 1,3-Benzodioxole, butanamide ~550 (estimated) Anticancer (hypothesized) N/A
4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Quinazolin-2,4-dione Thiazolidinedione, phenyl ~350 Anti-inflammatory
Verminoside Iridoid glycoside 1,3-Benzodioxole, caffeoyl ~650 Antioxidant
N-Benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide Isoxazole Diethylaminophenyl, benzyl ~450 Kinase inhibition

Limitations and Contradictions

  • Bioactivity Prediction: While structural similarity (e.g., cosine scores >0.8) suggests overlapping targets, exceptions exist due to minor substituent changes ().
  • Synthetic Challenges : The bulky 1,3-benzodioxole group may reduce reaction yields compared to simpler analogues ().

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.